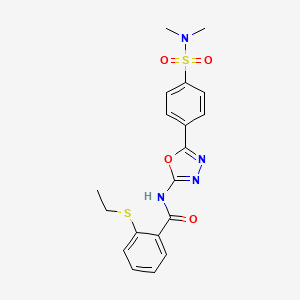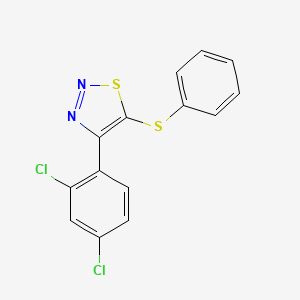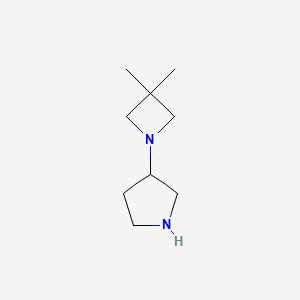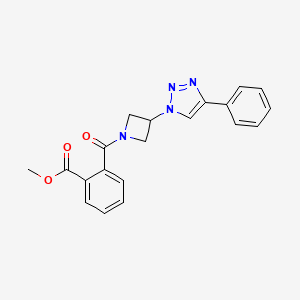![molecular formula C23H21ClN6O2 B2917455 3-(4-chlorophenyl)-7,9-dimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941936-46-5](/img/structure/B2917455.png)
3-(4-chlorophenyl)-7,9-dimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . For example, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was synthesized starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific compound you mentioned likely has additional functional groups attached to this core structure, which would influence its physical and chemical properties.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles can be quite diverse, depending on the specific compound and the conditions under which the reaction is carried out. For instance, some 1,2,4-triazoles can undergo reactions with primary amines to form new compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary greatly depending on the specific compound. For instance, some triazoles are solid at room temperature, while others are liquid. The melting point, boiling point, solubility, and other properties can also vary .Applications De Recherche Scientifique
Receptor Affinity and Psychotropic Activity
Research on similar purine derivatives has explored their potential as ligands for serotonin (5-HT) receptors, with implications for developing treatments for psychiatric disorders. For example, studies have shown that certain purine derivatives exhibit affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. This research suggests that modifying the purine core with specific substituents can enhance receptor affinity and selectivity, potentially leading to new therapeutic agents (Chłoń-Rzepa et al., 2013).
Antiviral and Antitumor Activities
Derivatives of triazine and purine have been synthesized and evaluated for their antiviral and antitumor activities. Certain compounds within this class have shown moderate activity against viruses and cancer cells, indicating their potential as leads for the development of new antiviral and anticancer drugs. This area of research focuses on identifying novel compounds with significant biological activities that could contribute to the treatment of various diseases (Kim et al., 1978).
Synthesis and Biological Evaluation
The synthesis of novel heterocycles, such as triazino and triazepino purines, and their biological evaluation for various activities, including antitumor effects and vascular relaxing effects, is a key research area. These studies aim to develop new chemical entities with potential therapeutic applications by exploring the chemical space around purine derivatives (Ueda et al., 1987).
Molecular Structure and Characterization
Investigations into the molecular structure and characterization of related compounds have provided insights into their chemical properties and reactivity. These studies are foundational for understanding the mechanisms of action of potential drugs and for designing molecules with enhanced biological activities. For instance, detailed structural analysis can reveal how substitutions on the purine core affect interaction with biological targets, informing the design of more effective compounds (Hwang et al., 2017).
Mécanisme D'action
The mechanism of action of 1,2,4-triazoles can vary widely depending on the specific compound and its biological target. Many triazoles are used as antimicrobial agents, and their primary target is often the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Orientations Futures
The future research directions in the field of 1,2,4-triazoles are likely to involve the synthesis of new compounds with improved properties, as well as the exploration of new biological targets for these compounds . The development of new synthetic methods and the study of the mechanisms of action of these compounds are also important areas of research .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-7,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c1-14-4-6-15(7-5-14)12-30-22-25-20-19(21(31)28(3)23(32)27(20)2)29(22)13-18(26-30)16-8-10-17(24)11-9-16/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUAVAZYTFGXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC4=C(N3CC(=N2)C5=CC=C(C=C5)Cl)C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917372.png)



![N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2917380.png)

![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride](/img/structure/B2917383.png)

![3-(4-fluorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2917388.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide](/img/structure/B2917390.png)



![N-(4-methoxyphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2917395.png)
